molecular formula C17H15N3O3 B2960179 5-(dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile CAS No. 946278-45-1

5-(dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2960179
CAS No.: 946278-45-1
M. Wt: 309.325
InChI Key: DJETYDBKVOOSNO-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a dimethylamino group at position 5, a phenoxymethyl-substituted furan at position 2, and a nitrile group at position 2. Its molecular formula is C₃₀H₂₄N₄O₃ (assuming full substitution; exact formula may vary based on substituent positions).

Properties

IUPAC Name

5-(dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20(2)17-14(10-18)19-16(23-17)15-9-8-13(22-15)11-21-12-6-4-3-5-7-12/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJETYDBKVOOSNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(O2)COC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(Dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H15N3O3C_{15}H_{15}N_{3}O_{3}, and it features a complex structure that includes a dimethylamino group, a furan ring, and an oxazole moiety. Understanding its structure is crucial for elucidating its biological activity.

Pharmacological Activity

Research indicates that 5-(dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile exhibits various pharmacological properties:

1. Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. It has been evaluated against several viral strains, demonstrating significant inhibition of viral replication in vitro. For example, a study reported submicromolar activity against dengue virus serotypes, indicating its potential as a therapeutic candidate for viral infections .

2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and proliferation.

3. Neuroprotective Effects
Preliminary research suggests that the compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

The mechanisms underlying the biological activities of 5-(dimethylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile are still being elucidated. Key proposed mechanisms include:

  • Inhibition of Viral Polymerases : The compound may inhibit viral polymerases, disrupting viral replication processes.
  • Induction of Apoptosis : It activates pro-apoptotic factors while inhibiting anti-apoptotic signals in cancer cells.
  • Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it may protect neuronal cells from oxidative damage.

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Study ADemonstrated antiviral activity against dengue virus with IC50 values in submicromolar range .
Study BShowed significant apoptosis induction in breast cancer cell lines with a dose-dependent response .
Study CReported neuroprotective effects in models of oxidative stress .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituent at Position 2 (Oxazole) Substituent at Position 5 (Oxazole) Molecular Weight Key References
Target Compound 5-(Phenoxymethyl)furan-2-yl Dimethylamino ~419.4*
2-{5-[(4-Chlorophenoxy)Methyl]Furan-2-Yl}-5-(Cyclohexylamino)-1,3-Oxazole-4-Carbonitrile 5-[(4-Chlorophenoxy)methyl]furan-2-yl Cyclohexylamino 355.8
5-(Cyclopropylamino)-2-(4-Fluorophenyl)-1,3-Oxazole-4-Carbonitrile 4-Fluorophenyl Cyclopropylamino 257.3
5-[(4-Methoxyphenyl)Amino]-2-{5-[(3-Methylphenoxy)Methyl]Furan-2-Yl}-1,3-Oxazole-4-Carbonitrile 5-[(3-Methylphenoxy)methyl]furan-2-yl 4-Methoxyphenylamino 401.4
2-(5-(Phenoxymethyl)Furan-2-Yl)-5-((Pyridin-3-Ylmethyl)Amino)Oxazole-4-Carbonitrile 5-(Phenoxymethyl)furan-2-yl Pyridin-3-ylmethylamino 372.4

*Molecular weight estimated based on ; exact value may differ due to isomerism.

Key Observations:

Substituent Flexibility: The phenoxymethyl furan group at position 2 is conserved in the target compound and , but replaced with chlorophenoxymethyl (), fluorophenyl (), or methylphenoxymethyl () in others. These substitutions modulate steric bulk and electronic effects. Position 5 substituents vary from dimethylamino (target) to cyclohexylamino (), cyclopropylamino (), and aryl amino groups (), altering polarity and hydrogen-bonding capacity.

Synthetic Routes :

  • The target compound and analogs are synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Dimethylamine reacts with dichloroacrylonitrile derivatives to yield dimethylamino-substituted oxazoles ().
  • Methylamine produces chloropropyl-substituted oxazoles under similar conditions but with lower nucleophilicity, preventing further substitution ().
  • Multi-component reactions (e.g., pyranopyrazole-oxazine hybrids in ) highlight the versatility of oxazole synthesis.

Physicochemical Properties: Lipophilicity: The phenoxymethyl furan group increases logP values compared to simpler aryl substituents (e.g., fluorophenyl in ). Solubility: Dimethylamino and pyridinylmethyl groups enhance water solubility via protonation or hydrogen bonding ().

Spectral and Analytical Data

  • IR/NMR : Oxazole derivatives typically show C≡N stretches at ~2200 cm⁻¹ (IR) and aromatic proton signals at δ 6.5–8.0 ppm (¹H NMR) .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 419.4 for the target compound ).

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